Cas no 16820-25-0 ((S)-2-AMINO-2-METHYL-4-PENTENOIC ACID)

(S)-2-AMINO-2-METHYL-4-PENTENOIC ACID structure
16820-25-0 structure
Product Name:(S)-2-AMINO-2-METHYL-4-PENTENOIC ACID
Numero CAS:16820-25-0
MF:C6H11NO2
MW:129.157041788101
CID:137169
PubChem ID:2724753
Update Time:2025-04-19

(S)-2-AMINO-2-METHYL-4-PENTENOIC ACID Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-2-AMINO-2-METHYL-4-PENTENOIC ACID
    • 3-Butenoic acid,2-amino-2-methyl-, (2S)-
    • Α-ALLYL-L-ALA
    • (+)-(2S)-N-Acetyl-2-cyclohexylglycin
    • (+)-(S)-2-methyl-2-vinylglycine
    • (+)-2-Amino-2-methyl-but-3-ensaeure
    • (S)-2-acetamido-2-cyclohexylacetic acid
    • (S)-2-amino-2-methyl-3-butenoic acid
    • (S)-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID
    • (S)-N-acetylcyclohexylglycine
    • acetyl-cyclohexylglycine
    • AG-H-16008
    • CTK5E6103
    • Cyclohexaneacetic acid,a-(acetylamino)-, (aS)-
    • Cyclohexaneaceticacid, a-(acetylamino)-, (S)-
    • SureCN6885724
    • (2S)-(9CI)
    • -Allyl-L-Ala
    • A-ALLYL-L-ALA
    • ALPHA-ALLYL-L-ALA
    • (S)-ALPHA-METHYL-ALLYLGLYCINE
    • (2S)-2-Amino-2-methyl-3-butenoic acid
    • 3-Butenoicacid,2-amino-2-methyl-,(2S)-(9CI)
    • AC-1020
    • 96886-55-4
    • (S)-(-)- alpha -Allylalanine
    • (S)-(-)-ALPHA-ALLYLALANINE
    • (S)-2-Amino-2-methylpent-4-enoic acid
    • (2S)-2-amino-2-methylpent-4-enoic acid
    • (S)-2-AMINO-2-METHYL-4-PENTENOICACID HPLC >97%
    • 16820-25-0
    • MFCD00145248
    • AS-47110
    • (S)-alpha-Allylalanine (98%, 98%ee)
    • (S)-(-)-2-AMINO-2-METHYL-4-PENTENOIC ACID
    • F12113
    • LT0125
    • AKOS006342338
    • ALPHA-METHYL-L-ALLYLGLYCINE
    • CS-0089888
    • SCHEMBL503383
    • A inverted exclamation mark-Allyl-L-Ala
    • (s)-alpha-allylalanine
    • A-ALLYL-D-ALA
    • (S)-2-Amino-2-methylpent-4-enoicacid
    • A851584
    • AB03939
    • (S)-2-amino-2-methyl-4-pentenoicacid
    • (S)-(-)-alpha-Allylalanine, >=98.0% (HPLC)
    • DTXSID20369222
    • Inchi: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1
    • Chiave InChI: QMBTZYHBJFPEJB-LURJTMIESA-N
    • Sorrisi: OC([C@](C)(CC=C)N)=O

Proprietà calcolate

  • Massa esatta: 115.06337
  • Massa monoisotopica: 129.078978594g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 3
  • Complessità: 133
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.1
  • Superficie polare topologica: 63.3Ų

Proprietà sperimentali

  • PSA: 63.32
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.